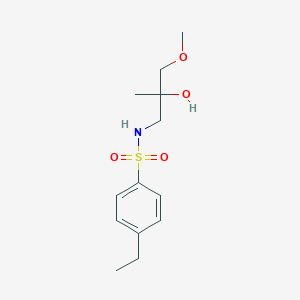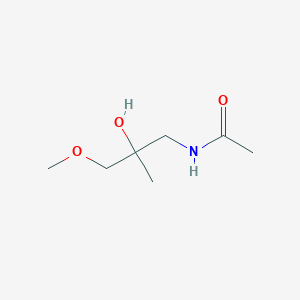
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide” is a benzene derivative. Benzene derivatives are aromatic compounds that have a benzene ring as a part of their structure . The compound has several substituents attached to the benzene ring, including an ethyl group, a sulfonamide group, and a complex group that includes hydroxy and methoxy functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the substituents around the benzene ring. The presence of the various functional groups would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution reactions . The hydroxy and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the ethyl group could contribute to lipophilicity .Scientific Research Applications
Material Evaluation: Indentation Testing
- F5972-0022 finds application in material science:
Surface Residual Stress Measurement
- The indentation method extends to measuring surface residual stresses in brittle materials. Researchers employ F5972-0022 to evaluate stress distributions .
Other Fields
- While less common, F5972-0022 may have applications in:
properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-11-5-7-12(8-6-11)19(16,17)14-9-13(2,15)10-18-3/h5-8,14-15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRPCXTAHKRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494430.png)
![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)

![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)
![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)
![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)

![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)
